molecular formula C9H15NO B8325744 2-Azaspiro[4.5]decan-8-one

2-Azaspiro[4.5]decan-8-one

Cat. No.: B8325744
M. Wt: 153.22 g/mol
InChI Key: AVUVNDJIVWTFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.5]decan-8-one hydrochloride () is a spirocyclic chemical scaffold offered for research and development purposes . The compound is presented with the molecular formula O=C(CC1)CCC21CCNC2.[H]Cl . Spirocyclic structures like the azaspiro[4.5]decane core are highly valued in medicinal chemistry and drug discovery for their three-dimensionality and ability to improve the physicochemical properties of potential drug candidates. Research indicates that analogous azaspiro[4.5]decane scaffolds are key components in developing potent and selective bioactive molecules. For instance, novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease . Similarly, other research has utilized a 2-oxa-8-azaspiro[4.5]decane core in the discovery of a potent allosteric inhibitor of the SHP2 protein, a promising target in oncology . This demonstrates the significant research value of this chemotype in creating novel therapeutics for various diseases. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-azaspiro[4.5]decan-8-one

InChI

InChI=1S/C9H15NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h10H,1-7H2

InChI Key

AVUVNDJIVWTFQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCNC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Azaspiro[4.5]decan-8-one has been extensively studied for its therapeutic properties, particularly as a potential drug candidate. Key areas of research include:

  • Antiviral Activity : Several studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against coronaviruses and influenza viruses. For instance, specific analogs have shown promising results in inhibiting human coronavirus 229E replication with effective concentrations (EC50) ranging from 5.5 µM to 31 µM, depending on the substituents at the C-2 and C-8 positions .
  • Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development.
  • Anti-inflammatory Effects : In animal models, this compound has been shown to modulate immune responses by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its structural features facilitate various chemical transformations:

  • Oxidation and Reduction Reactions : this compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield amines or alcohols, making it versatile for synthesizing complex organic molecules.
  • Substitution Reactions : The compound can participate in substitution reactions to form N-alkylated derivatives, further expanding its utility in creating diverse chemical entities for research and development purposes.

Biological Research

The mechanism of action of this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease processes. This includes binding to active sites of enzymes and interfering with their catalytic activities.
  • Cell Signaling Modulation : It may also influence cell signaling pathways by interacting with receptors or intracellular molecules, thereby affecting gene expression and cellular metabolism.

Case Studies

Study FocusFindingsImplications
Antiviral ActivityInhibition of human coronavirus 229E with EC50 values between 5.5 µM and 31 µMPotential for developing new antiviral therapies
Antimicrobial ActivitySignificant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureusLead for antibiotic development
Anti-inflammatory PropertiesDecrease in pro-inflammatory cytokines in controlled animal trialsPossible treatment for inflammatory conditions

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Azaspiro[4.5]decan-8-one with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Conformation Source/Application
This compound C₉H₁₃NO 151.21 None (parent structure) Lactam (envelope), cyclohexane (chair) Anticonvulsant intermediates
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one C₁₀H₁₈N₂O 182.26 8-amino, 2-methyl, lactam at C3 Not reported Intermediate for Lactonamycin synthesis
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one C₁₀H₁₄F₃NO 221.20 8-CF₃, lactam at C1 Not reported Specialty chemical for drug discovery
1-Thia-4-azaspiro[4.5]decan-3-imine C₁₄H₁₇FN₄S₃O₉ 638.74 Thiadiazole, fluorophenyl, sugar moiety Confirmed via NMR and MS Anticancer activity
Atalantiamide (2-Azaspiro[4.5]decan-3-one) C₉H₁₃NO₂ 167.21 3-keto, natural product Not reported Pesticidal (anti-feeding, larvicidal)

Key Observations :

  • Substituent Effects: The position of the lactam carbonyl (C1 vs. C3) and substituents like CF₃ or amino groups significantly alter bioactivity and synthetic utility.
  • Conformational Stability : The parent compound’s rigid spiro architecture enables predictable stereochemistry, while substitutions (e.g., thiadiazole in 1-thia-4-azaspiro derivatives) introduce conformational flexibility .
This compound Derivatives:
  • Anticonvulsant Derivatives: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit potent anticonvulsant activity, with ED₅₀ values < 100 mg/kg in rodent models .
  • Sigma-2 Receptor Ligands: Tetrahydroindazole-based analogs (e.g., compound 7a–7t) show nanomolar affinity for sigma-2 receptors, relevant in cancer imaging and therapy .
Contrast with Similar Scaffolds:
  • 1-Thia-4-azaspiro[4.5]decan-3-imine : Synthesized via coupling of thiadiazole derivatives with fluorophenyl groups, these compounds exhibit IC₅₀ values of 1.2–5.8 µM against breast cancer cell lines (MCF-7) .
  • Atalantiamide : Derived from plant extracts, this natural spiro-lactam demonstrates 100% larval mortality in pesticidal assays, outperforming synthetic analogs .

Preparation Methods

Acid Hydrolysis

Kinetic studies reveal that hydrolysis follows pseudo-first-order kinetics, with rate constants (kobsk_{\text{obs}}) proportional to [H⁺]. Side reactions, such as lactamization, are mitigated by maintaining pH < 1.5 and temperatures below 25°C.

Radical Pathways

Electron paramagnetic resonance (EPR) spectroscopy confirms the presence of difluoroalkyl radicals during copper-catalyzed reactions. Adding radical scavengers (e.g., TEMPO) suppresses product formation, validating the radical mechanism.

Solvent Effects

In multi-step syntheses, replacing toluene with tetrahydrofuran (THF) in the alkylation step improves yields by 15% due to better solubility of intermediates.

Industrial and Environmental Considerations

  • Waste Management : The copper-catalyzed method generates Cu waste, requiring chelation before disposal.

  • Green Chemistry : The three-component condensation aligns with green principles by avoiding metals and harsh conditions.

  • Cost Analysis : Acid hydrolysis is the most cost-effective ($12/g), whereas multi-step synthesis incurs higher costs ($48/g) due to multiple purification steps .

Q & A

Q. What safety protocols are critical when handling this compound intermediates with reactive functional groups?

  • Use fume hoods for reactions involving concentrated acids (e.g., H₂SO₄). Wear flame-resistant lab coats and static-dissipative gloves when handling enones or nitriles. Dispose of waste via approved chemical protocols to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.